5-hydroxy-7-(4-methoxyphenyl)-2H-1,3-benzoxathiol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-hydroxy-7-(4-methoxyphenyl)-2H-1,3-benzoxathiol-2-one is a complex organic compound with a unique structure that includes a benzoxathiol ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-7-(4-methoxyphenyl)-2H-1,3-benzoxathiol-2-one typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-7-(4-methoxyphenyl)-2H-1,3-benzoxathiol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce simpler hydrocarbons .
Scientific Research Applications
5-hydroxy-7-(4-methoxyphenyl)-2H-1,3-benzoxathiol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-hydroxy-7-(4-methoxyphenyl)-2H-1,3-benzoxathiol-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in cell growth and differentiation. These interactions can lead to various biological effects, such as the inhibition of cancer cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one
- 5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one
- 7-hydroxy-5-methoxyisoflavones
Uniqueness
What sets 5-hydroxy-7-(4-methoxyphenyl)-2H-1,3-benzoxathiol-2-one apart from these similar compounds is its unique benzoxathiol ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H10O4S |
---|---|
Molecular Weight |
274.29 g/mol |
IUPAC Name |
5-hydroxy-7-(4-methoxyphenyl)-1,3-benzoxathiol-2-one |
InChI |
InChI=1S/C14H10O4S/c1-17-10-4-2-8(3-5-10)11-6-9(15)7-12-13(11)18-14(16)19-12/h2-7,15H,1H3 |
InChI Key |
YDMCWSFCZQIDSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(=CC(=C2)O)SC(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.